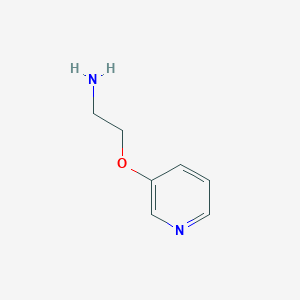
2-(Pyridin-3-yloxy)ethanamin
Übersicht
Beschreibung
2-(Pyridin-3-yloxy)ethanamine, also known as 2-(Pyridin-3-yloxy)ethanamine, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Pyridin-3-yloxy)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyridin-3-yloxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yloxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-(Pyridin-3-yloxy)ethanamin” ist eine chemische Verbindung mit der Summenformel C7H10N2O . Es wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Die Verbindung wird oft an einem dunklen, trockenen Ort bei einer Temperatur zwischen 2-8°C gelagert .
Schiff-Base-Bildung
“this compound” kann bei der Bildung von Schiff-Basen verwendet werden . Schiff-Basen sind Verbindungen, die eine Kohlenstoff-Stickstoff-Doppelbindung enthalten, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist . Diese Schiff-Basen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie, die analytische Chemie und die Materialwissenschaften .
Biologische Aktivitäten
Einige Derivate von “this compound” wurden auf ihre biologischen Aktivitäten hin untersucht . Beispielsweise wurden bestimmte 2-(Pyridin-2-yl)pyrimidin-Derivate, die möglicherweise aus “this compound” synthetisiert werden könnten, an immortalisierten Ratten-Leberstern-Zellen (HSC-T6) getestet .
Pankreaslipase-Inhibitoren
Schiff-Basen, die von “this compound” abgeleitet sind, haben vielversprechende Aktivität als Pankreaslipase-Inhibitoren gezeigt . Pankreaslipase ist ein Enzym, das eine entscheidende Rolle bei der Verdauung von Nahrungsfetten spielt. Inhibitoren dieses Enzyms werden zur Behandlung von Fettleibigkeit eingesetzt .
Antioxidative Aktivität
Die von “this compound” abgeleiteten Schiff-Basen haben eine gute antioxidative Aktivität gezeigt . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können .
Antibakterielle Aktivität
Diese Schiff-Basen haben auch eine antibakterielle Aktivität gezeigt . Sie wurden gegen verschiedene Bakterientypen getestet, und die Ergebnisse waren vielversprechend .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-pyridin-3-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLARMIRUVDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430719 | |
| Record name | 2-(Pyridin-3-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310880-25-2 | |
| Record name | 2-(Pyridin-3-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
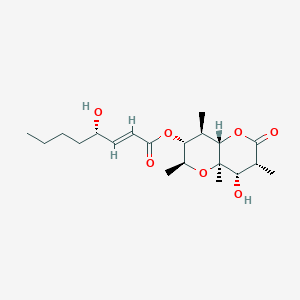

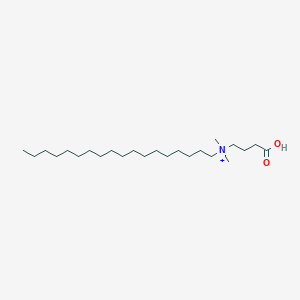

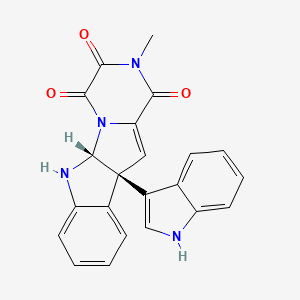

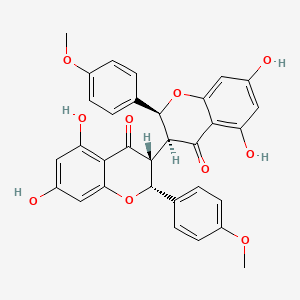
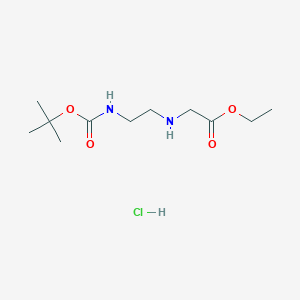
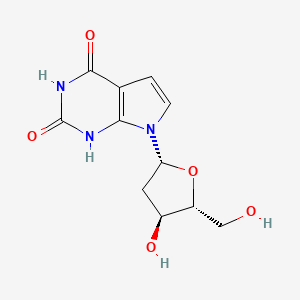
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)

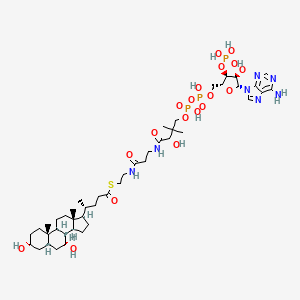
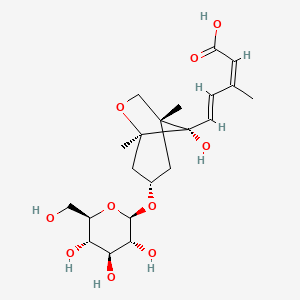
![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)
